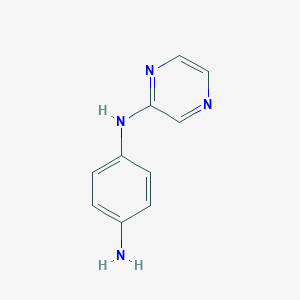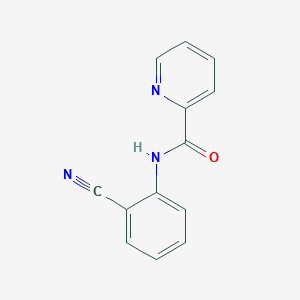
2-Bromo-4-(2-methylphenyl)-1-butene
描述
2-Bromo-4-(2-methylphenyl)-1-butene is an organic compound characterized by the presence of a bromine atom and a methyl-substituted phenyl group attached to a butene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-methylphenyl)-1-butene can be achieved through several methods. One common approach involves the bromination of 4-(2-methylphenyl)-1-butene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-4-(2-methylphenyl)-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Hydrogen bromide or chlorine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 4-(2-methylphenyl)-1-butanol or 4-(2-methylphenyl)-1-butylamine.
Addition: Formation of 2,3-dibromo-4-(2-methylphenyl)butane.
Oxidation: Formation of 4-(2-methylphenyl)butanoic acid.
科学研究应用
2-Bromo-4-(2-methylphenyl)-1-butene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Potential precursor for the development of novel therapeutic agents.
Material Science: Used in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
作用机制
The mechanism of action of 2-Bromo-4-(2-methylphenyl)-1-butene involves its reactivity with nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In addition reactions, the double bond in the butene chain acts as a nucleophilic site, allowing the addition of electrophiles. The compound’s reactivity is influenced by the electronic and steric effects of the methyl-substituted phenyl group.
相似化合物的比较
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but contains a hydroxyl group instead of a butene chain.
2-Bromo-4-methylphenyl isocyanate: Contains an isocyanate group instead of a butene chain.
2-Bromo-4-methylpropiophenone: Contains a ketone group instead of a butene chain.
Uniqueness
2-Bromo-4-(2-methylphenyl)-1-butene is unique due to the presence of both a bromine atom and a methyl-substituted phenyl group attached to a butene chain
属性
IUPAC Name |
1-(3-bromobut-3-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYLQRYSPKQJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641120 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-17-6 | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)






amine](/img/structure/B1290865.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
